molecular formula C14H12O3 B6371400 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% CAS No. 1261890-04-3

2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95%

Cat. No. B6371400
CAS RN: 1261890-04-3
M. Wt: 228.24 g/mol
InChI Key: SRFVBPCIWLCKTQ-UHFFFAOYSA-N
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Description

2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% (MDMPP) is a synthetic compound composed of a benzene ring with a methyl group attached to the 2-position and a 3,4-methylenedioxyphenyl group attached to the 4-position. It is a white crystalline solid and is soluble in most organic solvents. MDMPP is a versatile compound with a wide range of applications in the fields of organic synthesis, drug discovery, and materials science.

Scientific Research Applications

2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has been extensively studied and used in numerous scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as anti-inflammatory drugs and other pharmaceuticals. It has also been used in the synthesis of polymers and other materials. Additionally, 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has been used in the preparation of catalysts and as a starting material in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% is not fully understood. However, it is believed that 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been suggested that 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% may act as an antioxidant, potentially inhibiting the formation of reactive oxygen species.
Biochemical and Physiological Effects
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to reduce the expression of certain genes involved in inflammation, such as the genes encoding for pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is soluble in most organic solvents. Additionally, it is a versatile compound with a wide range of applications in the fields of organic synthesis, drug discovery, and materials science. However, there are some limitations to the use of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% in laboratory experiments. For example, it is a relatively unstable compound and can degrade over time. Additionally, it is not water-soluble and must be handled with caution.

Future Directions

There are numerous potential future directions for research involving 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95%. One potential direction is to further investigate the mechanisms of action of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95%. Additionally, further research could be done to explore the potential therapeutic applications of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95%, such as its potential use in the treatment of various diseases. Additionally, further research could be done to explore the potential uses of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% in the synthesis of novel compounds and materials. Finally, further research could be done to improve the stability of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% and to explore new methods of synthesis.

Synthesis Methods

2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% can be synthesized using several different methods. The most commonly used method involves the reaction of 4-chloro-2-methylphenol with 3,4-methylenedioxyphenylmagnesium bromide in the presence of anhydrous aluminum chloride. This reaction yields 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% in a yield of 95%.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-6-10(2-4-12(9)15)11-3-5-13-14(7-11)17-8-16-13/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFVBPCIWLCKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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